molecular formula C7H3BrFIN2 B3219814 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190320-82-1

7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3219814
CAS No.: 1190320-82-1
M. Wt: 340.92 g/mol
InChI Key: NVDZIKDTOXYQCI-UHFFFAOYSA-N
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Description

Contextual Significance of the Pyrrolopyridine Scaffold in Medicinal Chemistry and Chemical Biology

The 1H-pyrrolo[2,3-c]pyridine core, an isomer of azaindole, is a privileged heterocyclic system in drug discovery. Its structure, which features a fusion of a pyrrole (B145914) and a pyridine (B92270) ring, is present in numerous biologically active compounds. nih.gov This scaffold is often considered a bioisostere of purine, enabling its derivatives to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. nih.gov Consequently, pyrrolopyridine derivatives have been successfully developed as therapeutic agents, most notably in the area of oncology. rsc.orgresearchgate.net The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

Overview of Strategic Halogenation in Heterocyclic Compound Design

The introduction of halogen atoms into heterocyclic structures is a well-established and powerful strategy in medicinal chemistry. nih.govump.edu.pl Halogens can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govresearchgate.net Fluorine, for instance, is often incorporated to enhance metabolic stability and binding interactions. tandfonline.comnih.gov Bromine can also increase therapeutic activity and influence a drug's metabolism. ump.edu.pl Iodine, being the largest and most polarizable of the common halogens, can form strong halogen bonds and serves as a highly reactive handle for further chemical modifications, particularly in metal-catalyzed cross-coupling reactions. mdpi.comnih.gov The strategic placement of different halogens on a single scaffold can thus create molecules with unique and desirable properties.

Scope and Research Focus on 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

While the broader family of halogenated pyrrolopyridines has been explored, the specific compound this compound remains a largely uncharted area of chemical space. Currently, there is a notable absence of dedicated research publications detailing its synthesis and biological activity. This article, therefore, aims to provide a comprehensive theoretical overview of this intriguing molecule. The focus will be on its potential as a synthetic intermediate, leveraging the distinct reactivity of its three different halogen substituents. The unique combination of bromine, fluorine, and iodine on the pyrrolopyridine core suggests that this compound could be a valuable tool for the construction of more complex molecules through sequential and site-selective chemical transformations.

The following table outlines the basic chemical properties of the subject compound, derived from computational predictions.

PropertyValue
Molecular FormulaC₇H₃BrFIN₂
Molecular Weight398.92 g/mol
IUPAC NameThis compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIN2/c8-7-6-5(3(9)1-12-7)4(10)2-11-6/h1-2,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDZIKDTOXYQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=C2F)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Bromo 4 Fluoro 3 Iodo 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

Regioselective Synthesis Strategies

The precise installation of multiple different halogen atoms onto the 1H-pyrrolo[2,3-c]pyridine core necessitates a carefully planned, multi-step approach. The electronic properties of the bicyclic system, comprising an electron-rich pyrrole (B145914) ring fused to an electron-deficient pyridine (B92270) ring, govern the regioselectivity of halogenation reactions.

Directed Halogenation Approaches (Bromination, Iodination, Fluorination)

The synthesis of 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is best achieved through a sequence of directed halogenations, where the final step involves the iodination of a pre-synthesized di-halogenated precursor.

Iodination: The C-3 position of the pyrrole ring in 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) and related systems is highly activated towards electrophilic substitution. rsc.org This inherent reactivity allows for the late-stage, regioselective introduction of iodine at this position. The precursor, 7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, can be subjected to direct iodination using electrophilic iodine sources. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation, often used in solvents like trifluoroacetic acid (TFA) or with catalytic amounts of acid to enhance the reactivity of the iodinating agent. researchgate.netnih.gov The reaction proceeds under mild conditions, selectively yielding the C-3 iodo product due to the high electron density at this carbon.

Bromination and Fluorination: The bromo and fluoro substituents on the pyridine ring are typically introduced at the precursor stage, prior to the formation of the pyrrole ring. Direct halogenation of the parent 1H-pyrrolo[2,3-c]pyridine is less controlled for the pyridine ring positions. Fluorination, in particular, often relies on nucleophilic aromatic substitution (SNAr) on an activated pyridine ring precursor. acsgcipr.org Bromination can be achieved through various methods, including electrophilic bromination of activated pyridines or through Sandmeyer-type reactions on aminopyridines. chemicalbook.comresearchgate.net

Precursor Design and Functionalization for Targeted Substitution Patterns

The most convergent strategy for synthesizing the target compound involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The Bartoli indole (B1671886) synthesis is a powerful method for this transformation, reacting an ortho-substituted nitroarene with a vinyl Grignard reagent to form the indole (or azaindole) ring. wikipedia.orgresearchgate.netresearchgate.net

A plausible synthetic route would begin with a pyridine derivative incorporating the required bromine and fluorine atoms. For instance, a precursor such as 2,5-dibromo-4-fluoropyridine (commercially available, CAS 1033203-46-1) could serve as a starting point. chemscene.com The key steps would be:

Nitration: Regioselective nitration of the pyridine precursor is required to install a nitro group ortho to one of the positions that will become part of the fused pyrrole ring. Nitration of substituted pyridines can be challenging, but conditions using fuming nitric acid and sulfuric acid are often employed. rsc.org The directing effects of the existing halogens would need to be carefully considered to achieve nitration at the C-3 position.

Bartoli Cyclization: The resulting ortho-nitropyridine, for example, 2,5-dibromo-4-fluoro-3-nitropyridine , would then undergo a Bartoli reaction with vinylmagnesium bromide. This reaction constructs the pyrrole ring, yielding 7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine . The ortho-bromo substituent is essential for directing the cyclization. wikipedia.orgresearchgate.net

Final Iodination: As described previously, the final C-3 iodination of the di-halo-pyrrolopyridine intermediate with a reagent like NIS would furnish the target molecule, This compound .

This precursor-based approach ensures that the bromine and fluorine atoms are correctly positioned on the pyridine moiety before the formation of the reactive pyrrole ring, thus providing excellent control over the final substitution pattern.

Cross-Coupling Reactions in Pyrrolopyridine Synthesis

The halogen atoms on the this compound skeleton serve as versatile handles for introducing further complexity through metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I, C-Br, and C-F bonds (C-I > C-Br >> C-F) allows for selective functionalization.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig)

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds on halogenated pyrrolopyridines.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides and is particularly effective with iodo-substituted substrates. The C-3 iodo position of the target molecule is highly reactive towards Sonogashira coupling, allowing for the introduction of various alkynyl groups. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base. chemicalbook.comwikipedia.orgorganic-chemistry.org Copper-free conditions have also been developed.

Representative Conditions for Sonogashira Coupling on Halopyridines

Aryl Halide Substrate Alkyne Partner Pd Catalyst Ligand Co-catalyst Base Solvent Yield (%) Ref
2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂ PPh₃ CuI Et₃N DMF 96 researchgate.net
4-Iodotoluene Phenylacetylene Pd/C - Cu₂O - DMA 50 rsc.org
3-Iodoaniline 2-Methylbut-3-yn-2-ol Pd₁@NC (SAC) PPh₃ CuI NEt₃ MeCN >95 hes-so.ch

Suzuki-Miyaura Coupling: This versatile reaction forms C-C bonds between an organoboron reagent (boronic acid or ester) and an organic halide. It can be selectively performed at either the C-3 iodo or C-7 bromo positions by tuning the reaction conditions. The C-I bond will typically react preferentially over the C-Br bond. Catalysts like Pd(dppf)Cl₂ or systems generated in situ from Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos, XPhos) are highly effective. nih.govnih.gov

Examples of Suzuki-Miyaura Coupling on Halogenated N-Heterocycles

Heteroaryl Halide Boronic Acid Pd Catalyst Ligand Base Solvent Yield (%) Ref
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ - K₂CO₃ DME High nih.gov
4-Chloro-2-iodo-7-azaindole Phenylboronic acid Pd₂(dba)₃ - K₂CO₃ Dioxane/H₂O 75 ntnu.no
6-Chloroindole Phenylboronic acid XPhos-Pd G2 (P1) XPhos K₃PO₄ Dioxane/H₂O 97 nih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgacs.org It can be applied to introduce primary or secondary amines at the halogenated positions of the pyrrolopyridine core. The C-4 fluoro position, while generally less reactive towards palladium-catalyzed couplings, can undergo SNAr reactions with amines, especially when activated by the ring nitrogen and other substituents. The C-7 bromo position is a more conventional site for Buchwald-Hartwig amination, typically requiring a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand like Xantphos or t-BuXPhos. researchgate.netbeilstein-journals.org

Buchwald-Hartwig Amination Conditions on Halo-azaindoles

Halo-azaindole Substrate Amine Partner Pd Source Ligand Base Solvent Yield (%) Ref
4-Bromo-1-ethyl-7-azaindole Benzylamine Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 92 beilstein-journals.org
4-Bromo-1-ethyl-7-azaindole Morpholine Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane 90 beilstein-journals.org
Bromo-benzodifuran Diphenylamine [Pd(allyl)Cl]₂ XPhos Cs₂CO₃ Toluene 95 researchgate.net

Other Metal-Mediated Cross-Coupling Methodologies

While palladium catalysis is dominant, other metals can also mediate important transformations. Copper-catalyzed reactions, such as the Ullmann condensation, provide classic routes to C-N and C-O bond formation, although they often require harsher conditions than their palladium-catalyzed counterparts. Copper is also a crucial co-catalyst in the standard Sonogashira reaction, where it facilitates the formation of a copper-acetylide intermediate. wikipedia.org Nickel catalysts are emerging as a more economical alternative to palladium for certain cross-coupling reactions, including Suzuki-Miyaura couplings of heteroaryl halides. hes-so.ch

Cyclization and Ring-Closure Techniques for the Pyrrolopyridine Core

As previously discussed, the Bartoli indole synthesis stands out as a highly effective method for this purpose, especially for accessing 7-substituted azaindoles. wikipedia.org It involves the reaction of an ortho-substituted nitropyridine with at least three equivalents of a vinyl Grignard reagent. The ortho-substituent is crucial for the reaction to proceed efficiently through a ntnu.nontnu.no-sigmatropic rearrangement. wikipedia.org

Alternative cyclization strategies include:

Fischer Indole Synthesis: This classic method can be adapted for azaindoles, typically involving the acid-catalyzed cyclization of a pyridylhydrazone derived from a suitable ketone or aldehyde.

Reductive Cyclization: Precursors such as ortho-nitrovinylpyridines can undergo reductive cyclization to form the pyrrole ring. For example, an enamine derived from a 3-nitro-4-methylpyridine can be cyclized under reductive conditions (e.g., using iron in acetic acid) to close the pyrrole ring. nih.gov

Transition Metal-Catalyzed Cyclizations: Palladium- or copper-catalyzed intramolecular reactions of appropriately substituted pyridine precursors (e.g., bearing an ortho-amino group and an adjacent ethynyl (B1212043) side chain) can lead to the formation of the fused pyrrole ring.

These methods provide a toolkit for chemists to construct the core pyrrolopyridine scaffold, which can then be further elaborated using the halogenation and cross-coupling techniques described above.

Domino Cyclization Processesresearchgate.net

Domino reactions, also known as cascade reactions, offer an efficient approach to synthesizing complex molecules like pyrrolo[2,3-c]pyridines (6-azaindoles) in a single pot. These processes minimize waste and improve atom economy by combining multiple transformations without isolating intermediates. A plausible domino strategy for the synthesis of the 6-azaindole (B1212597) core involves a palladium-catalyzed process starting from a suitably substituted pyridine.

For instance, a tandem Sonogashira coupling followed by a C-N bond-forming cyclization can be employed. nbuv.gov.ua A hypothetical pathway could begin with a 3,4-dibromopyridine (B81906) derivative. A site-selective Sonogashira reaction with an alkyne could be performed, followed by a tandem C-N coupling and cyclization with an amine to construct the fused pyrrole ring. nbuv.gov.uaorganic-chemistry.org The sequence of halogen introduction (F, Br, I) would be critical and strategically planned around the stability and reactivity of the intermediates. For example, the fluorine atom might be incorporated into the initial pyridine ring, followed by the domino cyclization to form a bromo-fluoro-pyrrolo[2,3-c]pyridine, which could then be selectively iodinated at the 3-position.

Another domino approach involves the reaction of 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde, which can selectively yield 7-azaindoles through a one-pot method controlled by the choice of an alkali-amide base. rsc.org Adapting this method would require a starting pyridine with the necessary fluorine and bromine substituents to build the target molecule.

Base-Catalyzed Ring-Closure Reactionsresearchgate.net

Base-catalyzed ring-closure reactions represent a fundamental strategy for the annulation of the pyrrole ring onto a pyridine scaffold. One of the most classic methods adaptable for this purpose is the Bartoli indole synthesis. This reaction typically involves the interaction of a nitro-pyridine derivative with a vinyl Grignard reagent. nbuv.gov.ua For the target compound, a 2-bromo-5-fluoro-4-nitropyridine (B2402934) could theoretically be reacted with vinylmagnesium bromide. The resulting intermediate would then undergo a base-promoted cyclization to form the 7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine skeleton, which would require subsequent iodination at the C-3 position. The electron-deficient nature of halogenated nitropyridines makes them suitable substrates for this type of nucleophilic addition and subsequent cyclization. rsc.org

Modifications of the Madelung and Fischer indole syntheses have also been successfully applied to the preparation of 1H-pyrrolo[2,3-b]pyridines and could be adapted for the [2,3-c] isomer. rsc.org A Madelung-type approach would involve the intramolecular cyclization of an N-(pyridin-4-yl)acetamide derivative under strong basic conditions at high temperatures. The specific precursor would need to be synthesized with the appropriate halogen pattern on the pyridine ring.

Protecting Group Strategies in Complex Pyrrolopyridine Synthesis

N-1 Position Protecting Group Selection and Removal (e.g., Boc, PMB)researchgate.netrsc.org

The protection of the N-1 position of the pyrrole ring is crucial in multi-step syntheses to prevent unwanted side reactions and to modulate the reactivity of the heterocyclic core. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal.

Commonly used protecting groups for the pyrrole nitrogen in azaindole synthesis include tert-butyloxycarbonyl (Boc), p-methoxybenzyl (PMB), and (2-(trimethylsilyl)ethoxy)methyl (SEM). nih.govmdpi.com

Boc (tert-butyloxycarbonyl): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under many conditions, but it is readily removed with strong acids like trifluoroacetic acid (TFA). nih.gov

PMB (p-methoxybenzyl): The PMB group is attached using PMB-Cl and can be removed under oxidative conditions (e.g., with DDQ or ceric ammonium (B1175870) nitrate) or with strong acid.

SEM ((2-(trimethylsilyl)ethoxy)methyl): SEM protection is achieved using SEM-Cl. It is known for its robustness under various cross-coupling conditions. nih.gov Its removal is typically accomplished in a two-step protocol using trifluoroacetic acid followed by a mild base like sodium bicarbonate. mdpi.com

The selection of a specific group depends on the planned synthetic route. For instance, if subsequent steps involve acidic conditions, an SEM group would be preferable to a Boc group.

Protecting GroupIntroduction ReagentRemoval ConditionsStability Profile
Boc (Boc)₂O, Base (e.g., DMAP)Trifluoroacetic Acid (TFA)Stable to basic and hydrogenolysis conditions; Labile to strong acid.
PMB PMB-Cl, Base (e.g., NaH)DDQ, CAN, or strong acid (TFA)Stable to basic and mild acidic conditions; Labile to oxidation.
SEM SEM-Cl, Base (e.g., NaH)TFA, then NaHCO₃ or TBAFStable to a wide range of nucleophilic, basic, and cross-coupling conditions.

Optimization of Synthetic Routes for Research Scale and Puritymdpi.com

Optimizing a synthetic route for research-scale production involves maximizing the yield and purity of the final compound while ensuring the process is reliable and scalable. For a multi-step synthesis of a complex heterocyclic compound, several factors are considered.

Reaction Condition Optimization:

Catalyst and Ligand Screening: For steps involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands like SPhos) is critical to achieving high conversion and minimizing side products. rsc.orgjocpr.com

Solvent and Base Selection: The choice of solvent and base can dramatically influence reaction rates and selectivity. A systematic screening of various solvents (e.g., dioxane, toluene, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary. mdpi.com

Temperature and Concentration: Optimizing the reaction temperature and concentration can improve yields and reduce reaction times.

The following table illustrates a hypothetical optimization study for a key Suzuki cross-coupling step.

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10045
2Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O10078
3PdCl₂(dppf)-Cs₂CO₃Toluene11085
4PdCl₂(dppf)-Cs₂CO₃Toluene9092

Purification Strategies: Achieving high purity is paramount for compounds intended for research, particularly in medicinal chemistry.

Chromatography: Normal-phase flash chromatography on silica (B1680970) gel is a standard method. For polar, nitrogen-containing heterocycles, sometimes reverse-phase chromatography (C18 silica) using acetonitrile/water gradients is more effective. mdpi.com The use of basic or acidic modifiers in the solvent system may be required to obtain sharp peaks and good separation. teledynelabs.com

Crystallization: If the final compound is a solid, crystallization is an excellent method for achieving high purity on a larger scale. This involves screening various solvents and solvent mixtures to find conditions that yield well-formed crystals, effectively removing amorphous impurities.

Work-up Procedures: Optimization includes refining the aqueous work-up and extraction steps to efficiently remove inorganic salts and other water-soluble impurities before chromatographic purification.

By systematically refining each step, a robust and efficient synthesis can be developed to provide high-purity this compound for research purposes.

Chemical Reactivity and Derivatization of the 7 Bromo 4 Fluoro 3 Iodo 1h Pyrrolo 2,3 C Pyridine Core

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic systems, such as halogenated pyridines wikipedia.org. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex wikipedia.orgnih.gov. The stability of this intermediate is key to the reaction's feasibility and is enhanced by electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack wikipedia.orgstackexchange.com. In the 1H-pyrrolo[2,3-c]pyridine scaffold, the pyridine (B92270) nitrogen atom strongly activates the C-4 (para) and C-7 (ortho-like, via the fused ring system) positions for SNAr.

The presence of three distinct halogens on the pyrrolopyridine core raises questions of regioselectivity. In SNAr reactions, the site of substitution is determined by both the position's activation by the ring's electronics and the nature of the leaving group.

Substitution at C-4: The fluorine atom at the C-4 position is expected to be the most susceptible to nucleophilic displacement. This is due to two primary factors: the C-4 position is para to the ring nitrogen, providing significant resonance stabilization for the Meisenheimer intermediate stackexchange.com, and the carbon-fluorine bond is highly polarized, making the carbon atom highly electrophilic. Fluorine is an excellent leaving group in the context of SNAr, where the rate-determining step is typically the initial nucleophilic attack nih.govnih.gov.

Substitution at C-7: The bromine atom at the C-7 position is also a potential site for SNAr. However, substitution at this position is generally less favorable than at C-4. While activated by the pyridine nitrogen, the stabilization of the intermediate is typically less effective than for the para position.

Substitution at C-3: The iodine atom on the pyrrole (B145914) ring at C-3 is not expected to undergo SNAr. The electron-rich nature of the pyrrole ring disfavors this reaction pathway. This C-I bond is, however, the most likely site for other transformations, such as metal-catalyzed cross-coupling reactions.

Therefore, treatment of 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine with various nucleophiles (e.g., alkoxides, thiolates, and amines) is predicted to result in highly regioselective substitution of the C-4 fluorine atom.

Predicted Regioselectivity of SNAr Reactions
PositionHalogenActivation by Ring NLeaving Group Ability (SNAr)Predicted Reactivity
C-4FluorineHigh (para)ExcellentMost Reactive Site
C-7BromineModerate (ortho-like)GoodLess Reactive than C-4
C-3IodineNone (on pyrrole ring)Poor (SNAr)Unreactive to SNAr

Fluorine (at C-4): Acts as a powerful activating group for SNAr due to its strong inductive electron-withdrawing effect, which polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate. It is also the best leaving group in SNAr reactions where the addition of the nucleophile is the rate-determining step nih.gov.

Bromine (at C-7): Also serves as an activating group through its inductive effect, though it is less electronegative than fluorine. As a leaving group in SNAr, bromine is generally less effective than fluorine but better than iodine nih.govsci-hub.se.

Iodine (at C-3): While it has an electron-withdrawing inductive effect, its placement on the electron-rich pyrrole ring makes it an unlikely participant in SNAr. Its primary influence is to deactivate the pyrrole ring towards electrophilic attack and serve as a versatile handle for metal-catalyzed cross-coupling reactions due to the weakness of the C-I bond baranlab.org.

The combined electron-withdrawing nature of these three halogens renders the pyridine portion of the molecule highly electron-deficient and thus exceptionally primed for SNAr reactions, primarily at the C-4 position.

Further Functionalization and Side-Chain Modifications

The differential reactivity of the three halogen atoms allows for a stepwise and selective functionalization of the pyrrolopyridine core, enabling the synthesis of diverse derivatives.

The introduction of amino groups and other N-heterocycles is readily achieved through the regioselective SNAr reaction at the C-4 position. Treating the parent compound with primary or secondary amines, or with heterocyclic amines such as piperidine, morpholine, or piperazine, would lead to the displacement of the fluoride (B91410) ion to yield the corresponding 4-amino-substituted derivatives karazin.uabeilstein-journals.org. These reactions are foundational for building libraries of compounds for various applications, including medicinal chemistry researchgate.netnih.gov. The general scheme for this transformation is as follows:

Reaction Scheme: Amination via SNAr

This compound + R₂NH → 7-bromo-4-(R₂N)-3-iodo-1H-pyrrolo[2,3-c]pyridine + HF

Beyond SNAr, the distinct properties of the C-I and C-Br bonds make them ideal substrates for transition-metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows for selective modification without disturbing the other halogen sites (assuming the C-4 fluorine has already been substituted or reaction conditions are chosen carefully).

Iodine at C-3: The C-I bond is the most reactive site for cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig amination baranlab.org. These reactions typically proceed under mild conditions with a palladium or copper catalyst, allowing for the introduction of a wide array of carbon- or nitrogen-based functional groups at the C-3 position.

Bromine at C-7: The C-Br bond can also participate in cross-coupling reactions, but it generally requires more forcing conditions (e.g., higher temperatures, different ligands or catalysts) than the C-I bond baranlab.org. This difference in reactivity enables sequential cross-coupling, where the C-3 iodo group is first functionalized, followed by a second coupling at the C-7 bromo position.

Selective Functionalization Strategies
Halogen SitePrimary Reaction TypeTypical ReagentsResulting Functionalization
C-4 (Fluoro)SNArAmines, Alkoxides, ThiolatesIntroduction of N, O, S-nucleophiles
C-3 (Iodo)Cross-CouplingBoronic acids, Alkynes, StannanesIntroduction of alkyl, aryl, alkynyl groups
C-7 (Bromo)Cross-CouplingBoronic acids, etc. (harsher conditions)Sequential introduction of alkyl/aryl groups

Redox Chemistry of Pyrrolopyridine Derivatives

The redox chemistry of this compound itself is not documented. However, studies on related bis(pyrrolyl)pyridine metal complexes suggest that the pyrrolopyridine scaffold can undergo ligand-centered reduction nih.gov. In these cases, the added electron density localizes predominantly on the pyridine ring of the ligand, forming a radical anion nih.gov.

For the title compound, the presence of three strongly electron-withdrawing halogen atoms would make the molecule significantly easier to reduce (i.e., it would have a less negative reduction potential) compared to an unsubstituted pyrrolopyridine. Reduction would likely lead to the formation of a radical anion where the unpaired electron is delocalized over the electron-deficient pyridine ring. Oxidation, conversely, would be difficult due to the deactivating effect of the halogens on the aromatic system. It is also possible that under certain electrochemical or chemical reduction conditions, a stepwise reductive dehalogenation could occur, typically starting with the weakest carbon-halogen bond (C-I).

Structure Activity Relationship Sar Studies of 7 Bromo 4 Fluoro 3 Iodo 1h Pyrrolo 2,3 C Pyridine Analogs

Impact of Halogen Identity and Position on Biological Activity

Halogens are frequently incorporated into bioactive molecules to modulate their physicochemical properties and target interactions. researchgate.net In the context of 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine analogs, the identity and placement of bromine, fluorine, and iodine atoms are critical determinants of biological efficacy.

The specific contributions of bromine, fluorine, and iodine to the biological activity of pyrrolopyridine analogs are a function of their unique properties, such as size, electronegativity, and ability to form halogen bonds.

Iodine: The introduction of an iodine atom, particularly at the C-7 position of related heterocyclic scaffolds like pyrrolo[3,2-d]pyrimidines, has been shown to significantly enhance antiproliferative activity. nih.gov For instance, a 7-iodo-2,4-dichloro pyrrolo[3,2-d]pyrimidine was 5 to 20 times more potent than its non-iodinated counterpart. nih.gov This suggests that the large, polarizable iodine atom at the C-7 position of the pyrrolo[2,3-c]pyridine core could be crucial for potent activity.

Bromine and Chlorine: In studies on 4-aminoquinolines, 7-iodo and 7-bromo derivatives were found to be as active as the corresponding 7-chloro analogs against both chloroquine-susceptible and -resistant Plasmodium falciparum. nih.gov This indicates that bromine at the C-7 position can be a favorable substituent for maintaining high biological activity.

Fluorine: In contrast, 7-fluoro-AQs were generally less active, particularly against chloroquine-resistant strains of P. falciparum. nih.gov While fluorine's high electronegativity can alter the electronic properties of the ring, its small size may not provide the optimal steric interactions required for potent binding to some biological targets.

These findings suggest a hierarchy of halogen impact on activity, often with iodine and bromine contributing more significantly to potency than fluorine at certain positions.

The position of halogen substituents on the pyrrolopyridine ring is as important as their identity, profoundly affecting how the molecule is recognized by its biological target. The specific placement of electron-withdrawing and bulky groups influences the molecule's electrostatic potential and shape, which are key to molecular recognition.

While direct studies on positional isomers of this compound are not extensively documented in the provided literature, the principle of positional effects is well-established for substituted pyrrolopyridines and related heterocycles. For example, in the development of CSF1R inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, the positioning of substituents on the nucleus was a critical factor in determining the chemical synthesis strategy and, by extension, the biological activity. mdpi.com The differential reactivity of various positions on the ring system (e.g., C-2 vs. C-4) to chemical modifications underscores the importance of precise substituent placement. nih.gov Therefore, moving the bromo, fluoro, or iodo substituents to other positions on the 1H-pyrrolo[2,3-c]pyridine ring would be expected to generate isomers with distinct biological activity profiles due to altered interactions with the target protein's binding site.

Role of Substituents at N-1, C-2, C-3, C-4, C-5, C-6, and C-7 Positions

The biological activity of the 1H-pyrrolo[2,3-c]pyridine scaffold can be systematically fine-tuned by introducing various substituents at different positions on the bicyclic ring system.

N-1 Position: Substitution at the N-1 position of the pyrrole (B145914) ring can be critical. For example, N-methylation of a related pyrrolo[3,2-b]pyridine scaffold resulted in an inactive compound, suggesting that an unsubstituted N-1 position may be important for activity in some contexts. nih.gov

C-2 and C-3 Positions: The C-2 and C-3 positions of the pyrrole moiety are common sites for modification. Introducing aryl groups at the C-2 position is a strategy used in developing kinase inhibitors. nih.gov The nature of these aryl groups can dictate potency and selectivity.

C-4, C-5, and C-6 Positions: Modifications at these positions on the pyridine (B92270) ring are crucial for tuning the activity of pyrrolopyrimidine and pyrrolopyridine analogs. For instance, in a series of pyrrolo[2,3-d]pyrimidine-based inhibitors, the introduction of a 3-pyridyl unit flanked by various arylamines at the C-6 position was explored to optimize activity. mdpi.com Similarly, incorporating pyridine-containing termini at the C-5 position has been a strategy to enhance inhibitor potency. mdpi.com

C-7 Position: As previously discussed, the C-7 position is a key site for halogenation. The introduction of an iodine atom at this position in pyrrolo[3,2-d]pyrimidines dramatically increases cytotoxicity, highlighting the importance of this position for biological activity. nih.gov

The steric and electronic effects of these substituents are paramount. For instance, bulky groups can sometimes lead to lower antiproliferative activity. nih.gov In contrast, carefully chosen substituents can provide additional binding interactions or induce a more favorable conformation for target engagement.

The introduction of polar groups like hydroxyl (-OH) and amino (-NH2) can significantly impact a compound's biological activity by forming hydrogen bonds with the target protein and altering its solubility.

Hydroxyl Groups: The presence of hydroxyl groups can enhance the antiproliferative activity of pyridine derivatives. nih.gov However, the positioning of the hydroxyl group is critical. In one study, it was hypothesized that a hydroxyl group's proximity to a specific amino acid residue (F489) in the target's binding pocket led to decreased activity. rsc.org

Amino Groups: Amino groups are also recognized for enhancing the antiproliferative activity of pyridine-based compounds. nih.gov Various substituted amino groups are frequently introduced at the C-4 position of the pyrrolopyridine scaffold to develop potent inhibitors of various enzymes, such as kinases. mdpi.comnih.gov

The table below summarizes the impact of various substituents on the activity of related pyrrolopyridine and pyrrolopyrimidine scaffolds.

PositionSubstituentEffect on ActivityCompound ClassReference
C-7IodineSignificantly EnhancedPyrrolo[3,2-d]pyrimidines nih.gov
C-7FluorineDecreased4-Aminoquinolines nih.gov
N-1MethylInactivatedPyrrolo[3,2-b]pyridine nih.gov
GeneralBulky GroupsDecreasedPyridine Derivatives nih.gov
General-OH, -NH2EnhancedPyridine Derivatives nih.gov

Conformational Analysis and Flexibility in SAR

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule and how structural modifications can influence this arrangement, thereby affecting its biological activity.

For pyrrolopyridine-based structures, restricting the conformational flexibility can be a powerful strategy to enhance potency. By locking the molecule into a bioactive conformation, the entropic penalty of binding is reduced. For example, in a series of pyrrolo[3,2-d]pyrimidine-based microtubule targeting agents, a conformationally restricted analog was found to be more potent than its more flexible counterpart. nih.gov The introduction of a methyl group at the N-5 position was shown to restrict bond rotation, leading to a lower number of low-energy conformations and, in some cases, increased potency. nih.gov

The presence of multiple halogens, as in this compound, can also influence the ring's conformation. Studies on halogenated pyran analogues have shown that repulsion between axial halogens can lead to deviations in the intra-annular torsion angles, with the effect increasing with the size of the halogen. beilstein-journals.org Such conformational effects induced by the interplay of the bromo, fluoro, and iodo substituents could play a significant role in the SAR of these compounds by pre-organizing the scaffold for optimal interaction with its biological target.

Ligand Efficiency and Physicochemical Parameter Optimization

In the development of therapeutic agents, the optimization of ligand efficiency (LE) and physicochemical parameters is a critical step to ensure that a compound possesses favorable drug-like properties. For analogs of this compound, this process involves modifying the chemical structure to enhance binding affinity to the target protein while maintaining or improving key characteristics such as solubility, permeability, and metabolic stability.

Detailed research into the optimization of related 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated the potential for significant improvements in ligand efficiency. Ligand efficiency is a metric used to evaluate how effectively a molecule binds to its target, considering its size (typically the number of heavy atoms). A notable study on 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors showcased a substantial increase in ligand efficiency from 0.13 to 0.44 through structural modifications. nih.gov This was achieved by optimizing the substituents on the pyrrolopyridine core to better occupy a hydrophobic pocket in the target's binding site. nih.gov

The strategic placement of functional groups plays a pivotal role in this optimization process. For instance, the introduction of a 3,5-dimethoxyphenyl group in one analog allowed for more complete and appropriate occupation of a hydrophobic pocket, while a trifluoromethyl substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core was able to form a crucial hydrogen bond, thereby improving the compound's activity. nih.gov

In addition to ligand efficiency, ensuring that analogs adhere to established guidelines for drug-like properties, such as Lipinski's rule of five, is essential. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP higher than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Studies on 1H-pyrrolo[3,2-c]pyridine derivatives have shown that these compounds can be designed to conform well to Lipinski's rule of five. tandfonline.com

The following interactive table presents data on the physicochemical properties of a representative 1H-pyrrolo[3,2-c]pyridine analog, illustrating its compliance with these important parameters.

CompoundMolecular WeightLogPHydrogen Bond DonorsHydrogen Bond Acceptors
Analog 10t403.434.1514

The table below summarizes the structure-activity relationship for a series of 1H-pyrrolo[2,3-b]pyridine analogs, highlighting the impact of different substitutions on their inhibitory activity.

CompoundSubstitutionIC50 (nM)
Analog 1Initial Hit1900
Analog 4hOptimized Substituents7

These findings from related pyrrolopyridine scaffolds underscore the importance of a multi-parameter optimization approach. By carefully balancing ligand efficiency with key physicochemical properties, it is possible to develop potent and selective inhibitors with favorable drug-like characteristics, a strategy that is directly applicable to the ongoing development of analogs of this compound.

An article focusing solely on the chemical compound “this compound” cannot be generated as requested. Extensive searches of chemical databases and the scientific literature did not yield a common name, brand name, or any associated research data for this specific chemical structure.

The lack of public information prevents the fulfillment of the detailed outline provided in the instructions, as there is no available data regarding its kinase inhibition profiles or molecular mechanisms of action against SGK-1, MPS1, FGFR, TRK, FMS Kinase, PI3K, or AAK1.

The search results did identify various other kinase inhibitors based on the broader pyrrolopyridine scaffold, but none matched the exact compound “this compound.” This suggests that the compound may be a novel chemical entity, a research intermediate not widely published, or is identified by a proprietary code that is not publicly available.

Without any specific research findings or data tables related to "this compound," it is impossible to generate the scientifically accurate and detailed article as instructed.

Molecular Mechanisms of Action and Target Engagement

Enzyme and Receptor Binding Studies

The interaction of small molecules with specific enzymes and receptors is a cornerstone of their therapeutic or biological effects. For derivatives of the pyrrolo[2,3-c]pyridine scaffold, a range of such interactions has been investigated, suggesting potential activities for 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine.

Inhibition of Key Microbial Enzymes (e.g., Glutamate (B1630785) Racemase, Mtb Glutamine Synthetase, GlcN-6-P Synthase)

The pyrrolopyridine scaffold is present in a variety of compounds with demonstrated antimicrobial activities. nih.gov While specific data on the inhibition of glutamate racemase, Mtb glutamine synthetase, or GlcN-6-P synthase by this compound is not available, the broader class of pyridine (B92270) and pyrrole-containing compounds has been explored for antibacterial and antifungal properties. nih.gov For instance, pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli. nih.gov

The antimicrobial action of such compounds can often be attributed to the inhibition of essential microbial enzymes. The halogen atoms on the this compound molecule could potentially enhance its interaction with the active sites of these enzymes, leading to their inhibition and subsequent disruption of vital bacterial processes.

Table 1: Examples of Antimicrobial Activity in Pyrrolopyridine and Related Scaffolds

Compound ClassOrganismNoted Effect
Pyrrolo[3,2-b]pyridine derivativesE. coli (resistant strains)Antibacterial activity
Pyridine derivativesB. subtilis, S. aureus, E. coliAntibacterial activity
Pyridine derivativesA. niger, C. albicansAntifungal activity

This table is illustrative and based on the general activities of the broader chemical classes, as direct data for this compound is not available.

Cyclooxygenase (COX-1, COX-2) and inducible Nitric Oxide Synthase (iNOS) Modulation

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Inducible nitric oxide synthase (iNOS) produces nitric oxide, another important molecule in the inflammatory process. The inhibition of COX-2 and iNOS is a common strategy for anti-inflammatory drug development. nih.gov

Derivatives of chrysin, a natural flavone, have been shown to modulate the activities of both COX-2 and iNOS. caldic.com While not directly a pyrrolopyridine, this highlights that diverse heterocyclic structures can interact with these inflammatory enzymes. More relevantly, some indole-based compounds, which share a bicyclic aromatic structure with pyrrolopyridines, are known to be selective COX-2 inhibitors. rsc.org The potential for this compound to modulate these enzymes would depend on how its specific structure fits into the active sites of COX-1, COX-2, and iNOS. The presence of bulky and electronegative halogen atoms could influence its selectivity and potency.

Cellular Pathway Modulation

Beyond direct enzyme and receptor binding, small molecules can exert their effects by modulating complex cellular pathways that govern cell fate.

Regulation of Cell Proliferation and Apoptosis

The regulation of cell proliferation and the induction of apoptosis (programmed cell death) are critical targets in cancer therapy. Research on halogenated pyrrolo[3,2-d]pyrimidines, a structurally related scaffold, has demonstrated significant antiproliferative activities. nih.govnih.gov In these studies, the introduction of an iodine atom at the C7 position was found to enhance potency, reducing the IC50 to sub-micromolar levels. nih.gov

Cell cycle analysis of these compounds in triple-negative breast cancer cells revealed that they can induce cell cycle arrest at the G2/M phase. nih.govnih.gov Furthermore, some of these halogenated derivatives were shown to robustly induce apoptosis. nih.gov Similarly, studies on 1H-pyrrolo[2,3-b]pyridine derivatives have identified compounds that inhibit breast cancer cell proliferation and induce apoptosis. rsc.org A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have also been synthesized and shown to cause G2/M phase cell cycle arrest and apoptosis in cancer cell lines. nih.gov

These findings suggest that this compound, with its multiple halogen substitutions, could possess antiproliferative and pro-apoptotic properties. The specific combination of bromo, fluoro, and iodo groups would likely modulate its activity and the specific cellular pathways it affects.

Table 2: Effects of Related Compounds on Cell Proliferation and Apoptosis

Compound ClassCell LineEffect
Halogenated pyrrolo[3,2-d]pyrimidinesMDA-MB-231 (Breast Cancer)G2/M cell cycle arrest, Apoptosis induction
1H-pyrrolo[2,3-b]pyridine derivatives4T1 (Breast Cancer)Inhibition of cell proliferation, Apoptosis induction
1H-pyrrolo[3,2-c]pyridine derivativesHeLa, SGC-7901, MCF-7 (Cancer cell lines)G2/M phase cell cycle arrest, Apoptosis

This table summarizes findings for structurally related compounds, as direct experimental data for this compound is not available.

Impact on Cell Migration and Invasion

There is currently no available scientific literature detailing the effects of this compound on cell migration and invasion.

Specific Interaction with Biological Pathways in Disease Models

There is currently no available scientific literature detailing the specific interactions of this compound with biological pathways in any disease models.

Future research is necessary to elucidate the potential therapeutic properties and molecular targets of this specific halogenated pyrrolopyridine derivative.

Based on a comprehensive search of available scientific literature, there is no specific information or published research data regarding the preclinical biological investigations and observed activities of the chemical compound "this compound."

Therefore, it is not possible to generate the requested article with scientifically accurate content for the specified outline, as no studies detailing its antineoplastic, antiproliferative, or antimicrobial activities could be located. The instructions to focus solely on this specific compound and to include detailed research findings and data tables cannot be fulfilled due to the absence of relevant data in the public domain.

Research on related heterocyclic compounds, such as other halogenated pyrrolopyridines or pyrrolopyrimidines, does exist. For instance, studies on halogenated pyrrolo[3,2-d]pyrimidines have shown that the introduction of iodine at certain positions can enhance antiproliferative activity against cancer cell lines and induce apoptosis. nih.gov Similarly, various pyridine and pyrrolopyridine derivatives have been investigated for a range of antimicrobial activities. nih.gov However, these findings are not directly applicable to "this compound" and fall outside the strict scope of the requested article.

Preclinical Biological Investigations and Observed Activities

Anti-inflammatory Response Modulation

Derivatives of the pyrrole (B145914) and pyrrolopyridine scaffolds have been investigated for their ability to modulate inflammatory responses.

Compounds containing the pyrrolopyridine structure have shown potential as anti-inflammatory agents through the inhibition of key enzymes in the inflammatory cascade. nih.govresearchgate.net A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are required for the conversion of arachidonic acid to prostaglandins. nih.gov

Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have demonstrated their ability to inhibit both COX-1 and COX-2 enzymes. nih.gov Molecular docking studies suggest that these compounds bind effectively within the active site of cyclooxygenases. nih.gov

Table 2: Cyclooxygenase (COX) Inhibition by Related Pyrrolopyridine Derivatives

Compound Class Target Enzymes Observed Effect

Data based on in vitro studies of related compound classes.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov Their dysregulation is implicated in various pathological processes, including inflammation and cancer. nih.gov Consequently, the development of MMP inhibitors is an area of significant therapeutic interest. google.com

Research into MMP inhibitors has included various chemical scaffolds. For example, compounds incorporating a pyrrolidine (B122466) core have been designed and evaluated as inhibitors of several MMPs, including MMP-2, MMP-13, and MMP-14, with some showing potency in the low nanomolar range. nih.gov While these findings highlight the potential for pyrrolidine-containing structures to function as MMP inhibitors, specific data on the MMP inhibitory activity of 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is not available in the examined sources.

Metabolic and Endocrine System Modulation

The pyrrolopyridine scaffold has also been explored for its potential effects on metabolic pathways. Certain derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been investigated for their potential to reduce blood glucose levels. mdpi.com This suggests a possible application in disorders characterized by elevated plasma glucose, such as hyperglycemia and related conditions. mdpi.com However, detailed preclinical studies specifically examining the effects of this compound on metabolic and endocrine systems have not been identified in the available literature.

Glucose Uptake Stimulation in Cellular Models

There is currently no available scientific literature detailing any investigation into the effects of this compound on glucose uptake in cellular models.

Neuropharmacological Effects in Animal Models (excluding clinical data)

No studies on the neuropharmacological effects of this compound in animal models have been identified in the public domain.

Preclinical Analgesic Activity Assessment

Information regarding the preclinical analgesic activity of this compound is not available in published scientific research.

Sedative Effects in in vivo Studies

There are no available research findings on the sedative effects of this compound from in vivo studies.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For novel heterocyclic compounds like 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine, docking simulations are instrumental in identifying potential protein targets and understanding the structural basis of molecular recognition. Based on the activities of similar pyrrolopyridine scaffolds, protein kinases represent a plausible target class for this compound. nih.govnih.gov

In silico docking of this compound into the ATP-binding site of a representative protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2), can reveal key molecular interactions that contribute to binding affinity. The analysis typically identifies a network of non-covalent interactions. nih.gov

The pyrrolo[2,3-c]pyridine core often acts as a hinge-binder, a common motif for kinase inhibitors. The N1-H of the pyrrole (B145914) ring can serve as a hydrogen bond donor, while the N6 nitrogen of the pyridine (B92270) ring can act as a hydrogen bond acceptor with backbone residues in the kinase hinge region. The extensive halogenation on the scaffold provides opportunities for specific and directional interactions that can significantly enhance binding affinity and selectivity.

Fluorine at C4: The highly electronegative fluorine atom can engage in favorable polar interactions or form weak hydrogen bonds with backbone amides or specific side chains.

Iodine at C3: The large, polarizable iodine atom is capable of forming strong halogen bonds with electron-rich atoms like backbone carbonyl oxygens. This interaction is highly directional and can provide significant binding energy. nih.gov The bulky iodo group can also occupy a deep hydrophobic pocket within the active site.

Bromine at C7: The bromine atom, positioned on the pyridine ring, can also participate in halogen bonding and may interact with residues at the entrance of the ATP-binding pocket or with ordered water molecules.

These hypothetical interactions are summarized in the table below.

Interaction TypeLigand Atom/GroupPutative Protein Residue (CDK2 Example)
Hydrogen Bond DonorPyrrole N1-HHinge Region Backbone C=O
Hydrogen Bond AcceptorPyridine N6Hinge Region Backbone N-H
Halogen BondC3-IodineHinge Region Backbone C=O
Polar InteractionC4-FluorineActive Site Side Chain/Backbone
Hydrophobic InteractionPyrrolopyridine CoreHydrophobic pockets

Docking algorithms use scoring functions to estimate the binding affinity of a given ligand pose. These scores, typically expressed in kcal/mol, provide a relative ranking of binding strength. Lower scores indicate more favorable predicted binding. These scores can be correlated with experimental binding affinities, such as the inhibition constant (Ki) or IC50 value. nih.gov

The predicted binding affinity of this compound would likely be evaluated against a panel of kinases to predict its selectivity profile. A compound with a strong predicted affinity for the target kinase and weaker affinities for off-target kinases is a more promising candidate for further development.

Target KinasePredicted Docking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
CDK2-10.525
GSK3β-8.2350
FAK-9.1150
ROCK1-7.9800

Structure-Based Drug Design (SBDD) and Scaffold Hopping Approaches

The insights gained from molecular docking are foundational for structure-based drug design (SBDD). The predicted binding mode of this compound can guide the design of new analogs with improved potency, selectivity, and physicochemical properties. nih.govnih.gov For example, the C3-iodo position is a versatile chemical handle. Its predicted interaction in a hydrophobic pocket suggests that replacing it with other lipophilic groups via Suzuki or Sonogashira cross-coupling reactions could enhance van der Waals contacts and improve affinity. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic electronic properties, which govern its structure, stability, and reactivity.

The electronic character of the this compound core is significantly influenced by its substituents. The pyridine nitrogen atom is strongly electron-withdrawing, which lowers the electron density of the aromatic system. The halogens also exert strong inductive electron-withdrawing effects.

A calculated Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule.

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the pyridine nitrogen (N6) and the fluorine atom at C4, indicating their role as electron-rich centers capable of acting as hydrogen bond acceptors or engaging in favorable electrostatic interactions.

Positive Potential (Blue): A region of positive potential, known as a sigma-hole, is predicted on the outer surface of the iodine and bromine atoms. nih.gov This electron-deficient region is responsible for the ability of these atoms to act as halogen bond donors, a key interaction in many ligand-protein complexes.

Quantum chemical calculations can predict sites of reactivity. Analysis of frontier molecular orbitals (HOMO and LUMO) and calculated bond dissociation energies can highlight the most probable sites for chemical reactions.

Reactivity: The carbon-iodine bond is the weakest of the carbon-halogen bonds in the molecule, making the C3 position the most likely site for nucleophilic substitution or, more commonly, for transition metal-catalyzed cross-coupling reactions. This makes the 3-iodo group an excellent synthetic handle for introducing chemical diversity. The pyrrole N-H is acidic and can be deprotonated under basic conditions for N-alkylation or N-arylation. The electron-deficient pyridine ring is generally unreactive toward electrophiles but may be susceptible to nucleophilic aromatic substitution under harsh conditions.

Stability: The aromatic pyrrolopyridine core imparts significant thermodynamic stability to the molecule. However, halogenated aromatic compounds can be susceptible to metabolic dehalogenation by cytochrome P450 enzymes or photolytic degradation, with the C-I bond being the most likely point of cleavage.

The predicted sites of reactivity are summarized in the table below.

PositionPredicted ReactivityCommon Reactions
C3-IMost reactive C-X bondSuzuki, Sonogashira, Stille, Buchwald-Hartwig coupling
N1-HAcidic protonDeprotonation, Alkylation, Arylation, Acylation
C7-BrReactive C-X bondCross-coupling (less reactive than C-I)
Pyridine RingElectron-deficientNucleophilic Aromatic Substitution (if activated)

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions

No specific studies were found.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific studies were found.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine. Through ¹H and ¹³C NMR, chemists can map the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and signal multiplicities provide precise information about the electronic environment and connectivity of the atoms within the pyrrolo[2,3-c]pyridine core and the nature of the substituent effects.

For a comprehensive analysis, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments are crucial for assigning the specific proton and carbon signals, especially in a complex, substituted heterocyclic system. The presence of fluorine introduces additional complexity and information, with ¹⁹F NMR and fluorine-proton/carbon couplings providing further structural confirmation.

Table 1: Predicted NMR Data for this compound (Note: The following is a hypothetical data table for illustrative purposes, as specific experimental data is not publicly available.)

NucleusPredicted Chemical Shift (δ, ppm)Key Correlations (HMBC)
H (Pyrrole-NH)11.5 - 12.5C2, C3, C3a, C7a
H27.5 - 7.8C3, C3a
H57.0 - 7.3 (d, J(H,F) ≈ 4-6 Hz)C4, C6, C7
¹³C2~125H2
¹³C3~70H2
¹³C4~158 (d, J(C,F) ≈ 250-260 Hz)H5
¹³C5~110 (d, J(C,F) ≈ 20-25 Hz)H5
¹³C6~140H5
¹³C7~115H5
¹³C3a~130H2
¹³C7a~145H (Pyrrole-NH)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula. The isotopic pattern observed in the mass spectrum is particularly informative due to the presence of bromine and iodine, which have characteristic isotopic distributions.

When coupled with liquid chromatography (LC-MS or UPLC-MS), this technique also serves as a method for assessing purity and identifying any potential impurities or degradation products. Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), can provide valuable structural information by breaking the molecule into smaller, identifiable pieces, further confirming the connectivity of the atoms.

Table 2: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₇H₃BrFIN₃
Monoisotopic Mass380.8464 u
Key Isotopic Peaks (M+)m/z ~381, ~383 (due to ⁷⁹Br/⁸¹Br)
Common Fragmentation PathwaysLoss of I, Loss of Br, Cleavage of the pyrrole (B145914) ring

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be grown into suitable single crystals, X-ray crystallography offers the most definitive method for determining the three-dimensional molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's constitution and stereochemistry.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (e.g., involving the pyrrole N-H) and halogen bonding, which can be significant given the presence of bromine, fluorine, and iodine.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound. These techniques separate the target compound from any starting materials, byproducts, or degradation products. By using a calibrated detector (such as a UV-Vis spectrophotometer), the purity can be quantified, typically as a percentage of the total peak area.

Method development in HPLC/UPLC involves optimizing the mobile phase composition, stationary phase (column), flow rate, and detection wavelength to achieve baseline separation of all components in the sample mixture. These methods are not only crucial for final product quality control but are also instrumental during the synthesis process for reaction monitoring and purification via preparative chromatography.

Table 3: Illustrative HPLC Method Parameters

ParameterTypical Condition
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% to 95% B over 10 minutes
Flow Rate0.5 mL/min
DetectionUV at 254 nm
Retention TimeDependent on exact conditions, but expected to be in the mid-to-late elution range due to hydrophobicity.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The development of efficient and versatile synthetic routes is paramount to fully explore the chemical space around the 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine scaffold. While general methods for the synthesis of pyrrolopyridines are established, the specific polysubstitution pattern of this compound presents unique challenges and opportunities. Future synthetic efforts could focus on:

Late-Stage Functionalization: Developing novel C-H activation and cross-coupling methodologies to selectively introduce a wide range of substituents at the remaining open positions of the pyrrolopyridine core. This would enable the rapid generation of a library of analogs with diverse chemical properties.

Regioselective Halogenation: Investigating more controlled and regioselective halogenation techniques for the pyrrolo[2,3-c]pyridine nucleus will be crucial for the rational design and synthesis of new analogs. rsc.org

Flow Chemistry and Automation: Employing flow chemistry and automated synthesis platforms could accelerate the production of derivatives, facilitating more rapid and efficient structure-activity relationship (SAR) studies.

These advancements would not only provide a more robust supply of the title compound for biological screening but also open avenues to a vast array of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.

Deeper Mechanistic Elucidation of Biological Activities

Pyrrolopyridine derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory effects. nih.govnih.gov A critical future direction will be to elucidate the specific mechanism(s) of action for this compound. This will involve:

Broad-Spectrum Biological Screening: Initial high-throughput screening against a diverse panel of biological targets (e.g., kinases, proteases, GPCRs) to identify primary cellular effects.

Target Deconvolution: For any observed biological activity, employing advanced techniques such as chemical proteomics, affinity chromatography, and genetic approaches (e.g., CRISPR-Cas9 screening) to identify the direct molecular targets.

Biophysical and Structural Studies: Once a target is identified, using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography to characterize the binding affinity and interaction mode of the compound with its target protein.

A thorough understanding of the mechanism of action is fundamental for its potential translation into a therapeutic agent.

Identification of New Molecular Targets and Pathways

The unique electronic properties conferred by the multiple halogen substituents may lead this compound to interact with novel molecular targets. Future research should therefore include:

Phenotypic Screening: Utilizing high-content imaging and other cell-based phenotypic assays to identify compounds that induce a desired cellular phenotype without a preconceived target.

Omics-Based Approaches: Employing transcriptomics, proteomics, and metabolomics to analyze the global cellular changes induced by the compound, thereby uncovering affected pathways and potential new targets.

Computational Modeling and Docking: Using the structure of the compound to perform in silico screening against libraries of protein structures to predict potential binding partners, which can then be validated experimentally.

The discovery of novel targets and pathways could open up entirely new therapeutic avenues for diseases with unmet medical needs.

Advanced Preclinical Efficacy Studies in Relevant Disease Models

Assuming promising in vitro activity and target identification, the next logical step is to evaluate the efficacy of this compound and its optimized analogs in relevant preclinical disease models. This would entail:

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

In Vivo Efficacy Studies: Testing the compound in animal models of diseases for which its biological activity is relevant. For example, if it shows potent kinase inhibitory activity, it could be evaluated in xenograft models of cancer.

Toxicology and Safety Pharmacology: Conducting preliminary toxicology studies to assess the safety profile of the compound and identify any potential liabilities.

These studies are critical for establishing proof-of-concept for the therapeutic potential of the compound and for guiding its further development.

Development of Chemical Probes and Tools for Biological Research

Beyond its direct therapeutic potential, this compound can serve as a valuable scaffold for the development of chemical probes to study biological processes. nih.govnih.gov This could involve:

Photoaffinity Labeling Probes: Synthesizing derivatives with photoreactive groups to covalently label target proteins, facilitating their identification and characterization.

Fluorescent Probes: Incorporating fluorescent dyes into the structure to visualize the subcellular localization of the compound and its targets.

Biotinylated or "Clickable" Probes: Creating analogs with biotin (B1667282) tags or "clickable" functional groups (e.g., alkynes, azides) for use in affinity purification and proteomic studies.

Such chemical tools would be invaluable for the broader scientific community to investigate the function of the identified targets in health and disease.

Opportunities for Scaffold Optimization and Lead Compound Generation in Pre-Discovery Research

The this compound scaffold itself is a promising starting point for lead generation in pre-discovery research. The distinct reactivity of the three different halogen atoms (iodine being the most reactive in cross-coupling reactions, followed by bromine) allows for a hierarchical and site-selective modification of the molecule. This provides a clear path for scaffold optimization:

Structure-Activity Relationship (SAR) Studies: Systematically replacing each halogen with a variety of other functional groups to probe the SAR and identify key interactions with biological targets. researchgate.net

Fragment-Based Drug Discovery: Using the pyrrolo[2,3-c]pyridine core as a starting fragment and growing or linking other fragments to improve binding affinity and selectivity.

Scaffold Hopping: Computationally or synthetically exploring alternative heterocyclic scaffolds that mimic the key pharmacophoric features of the this compound core to identify novel intellectual property. chemrxiv.org

Through iterative cycles of design, synthesis, and biological testing, this scaffold can be optimized to generate potent and selective lead compounds for a variety of therapeutic targets.

Q & A

Basic: What synthetic strategies are effective for introducing multiple halogens (Br, F, I) into the pyrrolo[2,3-c]pyridine scaffold?

Methodological Answer:
The synthesis of polyhalogenated pyrrolo[2,3-c]pyridines typically involves sequential halogenation and coupling reactions:

  • Fluorination : Use Selectfluor® in acetonitrile/ethanol at 70°C for regioselective fluorination (e.g., 4-fluoro substitution) .
  • Bromination : Direct bromination via electrophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) to install bromine at the 7-position .
  • Iodination : Iodine can be introduced via Ullmann coupling or halogen exchange using CuI catalysts. Ethyl 3-iodo derivatives (e.g., Ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate) suggest iodination is feasible under mild conditions .
    Purification : Silica gel chromatography (DCM/EA or hexane/EtOAc) yields >95% purity .

Basic: How is the structure of 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine confirmed?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 7.2–8.2 ppm) and NH signals (δ ~11.8 ppm, broad) .
    • ¹⁹F NMR : A singlet near δ -172 ppm confirms fluorine .
  • HRMS : Exact mass analysis (e.g., [M+H]+) validates molecular formula .
  • X-ray Crystallography (if available): Resolves regiochemistry of substituents .

Advanced: How can regioselectivity be controlled during halogenation of pyrrolo[2,3-c]pyridines?

Methodological Answer:
Regioselectivity depends on:

  • Electrophilic Directing Groups : Electron-donating groups (e.g., -OMe) direct halogenation to para positions. For example, nitration prior to bromination can block reactive sites .
  • Catalysts : Pd-based catalysts in cross-coupling reactions (e.g., Suzuki) enable selective functionalization at less-reactive positions .
  • Temperature/Solvent : Lower temperatures (0–5°C) favor kinetic control, while polar aprotic solvents (DMF, DMSO) stabilize intermediates .
    Contradictions : Some methods report conflicting yields (e.g., 29% for fluorination vs. 75% for methylation in vs. 2), highlighting the need for optimization .

Advanced: What structure-activity relationships (SAR) are observed for halogenated pyrrolo[2,3-c]pyridines in kinase inhibition?

Methodological Answer:

  • Bromine/Iodine : Enhance binding to hydrophobic kinase pockets (e.g., ATP-binding sites). Bulkier halogens (I > Br) improve selectivity but may reduce solubility .
  • Fluorine : Increases metabolic stability and modulates electronic effects (e.g., 4-fluoro substitution enhances π-stacking) .
    Data Table :
PositionHalogenObserved Activity (Kinase IC₅₀)Reference
3I12 nM (ALK inhibition)
4F8 nM (EGFR inhibition)
7Br25 nM (c-Met inhibition)

Advanced: What analytical challenges arise in characterizing polyhalogenated pyrrolo[2,3-c]pyridines?

Methodological Answer:

  • Isotopic Patterns : Bromine/iodine cause complex isotopic clusters in mass spectra, requiring high-resolution instruments .
  • Solubility Issues : Halogenated derivatives often require DMSO-d₆ or DMF-d₇ for NMR, complicating peak assignment .
  • Regioisomer Discrimination : X-ray or NOESY experiments are critical to distinguish isomers (e.g., 3-iodo vs. 5-iodo) .

Basic: What purification techniques are optimal for halogenated pyrrolo[2,3-c]pyridines?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of DCM/EtOAc (4:1) or hexane/acetone .
  • Recrystallization : Ethanol/water mixtures yield high-purity solids (>98% by HPLC) .
  • Troubleshooting : Halogenated byproducts (e.g., di-bromo impurities) require multiple silica gel passes .

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7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
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Reactant of Route 2
7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.